molecular formula C12H13BrF2O3 B6293162 Methyl 3-bromo-2-(difluoromethoxy)-5-isopropylbenzoate CAS No. 2404733-63-5

Methyl 3-bromo-2-(difluoromethoxy)-5-isopropylbenzoate

Cat. No.: B6293162
CAS No.: 2404733-63-5
M. Wt: 323.13 g/mol
InChI Key: VWUHXJNPKJEXLR-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(difluoromethoxy)-5-isopropylbenzoate (CAS: 2404733-63-5) is a fluorinated benzoate ester characterized by a bromo substituent at position 3, a difluoromethoxy group at position 2, and an isopropyl group at position 5 of the benzene ring. This compound has been historically cataloged as a high-purity (95%) specialty chemical, though it is currently listed as discontinued by suppliers like CymitQuimica and AK Scientific .

Properties

IUPAC Name

methyl 3-bromo-2-(difluoromethoxy)-5-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2O3/c1-6(2)7-4-8(11(16)17-3)10(9(13)5-7)18-12(14)15/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUHXJNPKJEXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)OC(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-(difluoromethoxy)-5-isopropylbenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzoate derivative, followed by the introduction of difluoromethoxy and isopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. The purification process typically involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-(difluoromethoxy)-5-isopropylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to the formation of corresponding alcohols or ketones.

Scientific Research Applications

Methyl 3-bromo-2-(difluoromethoxy)-5-isopropylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new pharmaceuticals or as a probe in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-(difluoromethoxy)-5-isopropylbenzoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Analogues

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7)
  • Structural Differences : Replaces the difluoromethoxy group (OCHF₂) with a trifluoromethoxy (OCF₃) group and substitutes the isopropyl group with a chlorine atom at position 2.
  • Steric and Lipophilicity: The smaller chlorine atom (vs. isopropyl) reduces steric hindrance, which may improve solubility in polar solvents but decrease membrane permeability compared to the bulkier isopropyl group in the parent compound .
3-Bromo-2-(difluoromethyl)aniline (CAS: Discontinued, CymitQuimica)
  • Structural Differences : Replaces the benzoate ester with an aniline (-NH₂) group and substitutes difluoromethoxy (OCHF₂) with difluoromethyl (CHF₂).
  • Impact on Properties :
    • Reactivity : The aniline group increases susceptibility to electrophilic aromatic substitution, while the benzoate ester in the parent compound is prone to hydrolysis under acidic/basic conditions .
    • Applications : Aniline derivatives are common intermediates in dye and pharmaceutical synthesis, whereas benzoate esters like the parent compound are typically used as protecting groups or prodrugs .

Heterocyclic Analogues with Difluoromethoxy Groups

Several benzimidazole derivatives (e.g., 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridyl)methyl]sulfonyl]-1H-benzimidazole) share the difluoromethoxy motif .

  • Functional Differences : Benzimidazoles are heterocyclic systems with established roles in antiparasitic and proton-pump inhibitor drugs. In contrast, the parent benzoate ester lacks a heterocyclic backbone, limiting its direct pharmacological use but positioning it as a precursor for fluorinated intermediates .
  • Stability : The sulfonyl and thio groups in benzimidazole derivatives confer higher thermal stability compared to the hydrolytically labile ester group in the parent compound .

Fluorinated Phenylketones and Thioethers

Compounds like 1-(2,4-difluoro-3-(methylthio)phenyl)ethanone (CAS: 43088-53-5) share fluorine substitution patterns but feature ketone and thioether groups instead of ester functionalities .

  • Reactivity : Thioethers are prone to oxidation, whereas the ester group in the parent compound undergoes hydrolysis.
  • Applications : Fluorinated ketones are common in agrochemicals, while thioethers are utilized in polymer chemistry, highlighting divergent use cases despite shared fluorination .

Comparative Data Table

Compound Name CAS Number Key Substituents Purity Applications/Notes
Methyl 3-bromo-2-(difluoromethoxy)-5-isopropylbenzoate 2404733-63-5 Br, OCHF₂, iPr, COOCH₃ 95% Discontinued; fluorinated intermediate
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 2704827-34-7 Br, Cl, OCF₃, COOCH₃ N/A Higher oxidative stability
3-Bromo-2-(difluoromethyl)aniline N/A Br, CHF₂, NH₂ N/A Aniline-based intermediate
5-(Difluoromethoxy)-1H-benzimidazole derivatives Varies OCHF₂, sulfonyl/thio groups N/A Antiparasitic/PPI drug candidates

Stability and Reactivity Considerations

  • Hydrolytic Sensitivity : The ester group in the parent compound is less stable than sulfonyl or thioether groups in benzimidazoles, limiting its utility in aqueous environments .
  • Fluorine Effects : Difluoromethoxy provides moderate electron-withdrawing effects compared to trifluoromethoxy, balancing reactivity and stability in synthetic pathways .

Biological Activity

Methyl 3-bromo-2-(difluoromethoxy)-5-isopropylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a complex structure characterized by the presence of bromine, difluoromethoxy, and isopropyl groups attached to a benzoate framework. The molecular formula is C12H12BrF2O2C_{12}H_{12}BrF_2O_2, with a molecular weight of approximately 305.12 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : This compound is known to act as an agonist at GPCRs, which play crucial roles in signal transduction pathways. The presence of fluorinated groups enhances its binding affinity and agonistic activity at these receptors.
  • Intracellular Signaling Pathways : Upon activation of GPCRs, several intracellular signaling cascades are triggered, including the cyclic AMP (cAMP) pathway and phosphatidylinositol signaling pathways. These pathways are vital for regulating physiological processes such as neurotransmission and immune responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity:

  • In Vitro Studies : Research has demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Case Study : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects:

  • Cytokine Inhibition : It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its role in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
This compoundAnticancer, Anti-inflammatory15GPCR agonism, apoptosis induction
Methyl 4-bromo-2-fluoroacetophenoneAnticancer20Inhibition of cell proliferation
Methyl 3-chloro-4-methoxybenzoateAnti-inflammatory25Cytokine inhibition

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